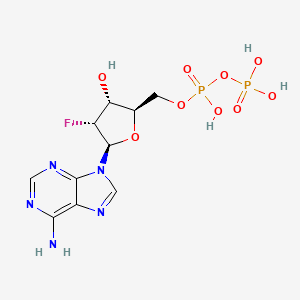
2'-deoxy-2'-fluoroadenosine 5'-(trihydrogen diphosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-2’-fluoroadenosine 5’-(trihydrogen diphosphate) is a synthetic nucleotide analog. It is structurally similar to adenosine but with a fluorine atom replacing the hydroxyl group at the 2’ position of the ribose sugar. This modification imparts unique properties to the compound, making it valuable in various scientific and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-deoxy-2’-fluoroadenosine 5’-(trihydrogen diphosphate) typically involves multiple steps:
Fluorination: The introduction of the fluorine atom at the 2’ position of the ribose sugar. This can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Glycosylation: The fluorinated ribose is then coupled with adenine to form 2’-deoxy-2’-fluoroadenosine.
Phosphorylation: The final step involves the phosphorylation of the 5’ hydroxyl group to form the trihydrogen diphosphate ester. This can be achieved using phosphoramidite chemistry or other phosphorylation reagents.
Industrial Production Methods
Industrial production of 2’-deoxy-2’-fluoroadenosine 5’-(trihydrogen diphosphate) follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxy-2’-fluoroadenosine 5’-(trihydrogen diphosphate) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Hydrolysis: The diphosphate ester can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The adenine moiety can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines can react with the fluorine atom under mild conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: Hydrolysis yields 2’-deoxy-2’-fluoroadenosine and inorganic phosphate.
Oxidation/Reduction: Oxidation can lead to the formation of adenine derivatives, while reduction can yield dihydroadenine compounds.
Aplicaciones Científicas De Investigación
2’-Deoxy-2’-fluoroadenosine 5’-(trihydrogen diphosphate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides and nucleic acids.
Biology: Employed in studies of DNA and RNA structure and function, particularly in understanding the role of fluorinated nucleotides.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic assays and as a reagent in biochemical research.
Mecanismo De Acción
The mechanism of action of 2’-deoxy-2’-fluoroadenosine 5’-(trihydrogen diphosphate) involves its incorporation into nucleic acids. The fluorine atom at the 2’ position alters the conformation and stability of the nucleic acid, affecting processes such as replication and transcription. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases.
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyadenosine 5’-(trihydrogen diphosphate): Lacks the fluorine atom, resulting in different biochemical properties.
2’-Fluoro-2’-deoxyuridine 5’-(trihydrogen diphosphate): Contains a uracil base instead of adenine, leading to different applications and mechanisms of action.
2’-Deoxy-2’-fluoroinosine 5’-(trihydrogen diphosphate): Contains an inosine base, affecting its interaction with enzymes and nucleic acids.
Uniqueness
The presence of the fluorine atom at the 2’ position in 2’-deoxy-2’-fluoroadenosine 5’-(trihydrogen diphosphate) imparts unique properties, such as increased resistance to enzymatic degradation and altered hydrogen bonding patterns. These characteristics make it particularly valuable in antiviral and anticancer research, as well as in the development of stable nucleic acid-based therapeutics.
Propiedades
Número CAS |
68357-16-4 |
|---|---|
Fórmula molecular |
C10H14FN5O9P2 |
Peso molecular |
429.19 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H14FN5O9P2/c11-5-7(17)4(1-23-27(21,22)25-26(18,19)20)24-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17H,1H2,(H,21,22)(H2,12,13,14)(H2,18,19,20)/t4-,5-,7-,10-/m1/s1 |
Clave InChI |
SYZPLSDXCWMVQL-QYYRPYCUSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)F)N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)F)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)F)N |
Sinónimos |
2'-DE-2'-FLADDP 2'-deoxy-2'-fluoroadenosine 5'-diphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















